molecular formula C13H14N4O B5665256 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine

2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B5665256
M. Wt: 242.28 g/mol
InChI Key: GDRWEVHWQLTCHH-UHFFFAOYSA-N
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Description

"2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine" is a compound that features the integration of oxadiazole and imidazo[1,2-a]pyridine units. Such compounds are of interest due to their potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step processes. For instance, a one-pot condensation method was used to create similar bicyclic systems containing the 1,2,4-oxadiazole ring, as reported by Kharchenko et al. (2008) in their study on 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bonding patterns and geometries. Studies like the one conducted by Nishi et al. (2010) on related iron(II) complexes provide insights into the coordination geometry and molecular interactions in similar structures (Nishi et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound can be diverse, depending on the functional groups present. The compound’s reactivity might be influenced by the oxadiazole and imidazo[1,2-a]pyridine moieties, as explored in studies like those by Enguehard et al. (2003) on the amination of imidazo[1,2-a]pyridines (Enguehard et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, can be inferred from similar compounds. For example, studies on pyridine and oxadiazole derivatives, like those by Mansoori et al. (2012), provide insights into the solubility and thermal stability of similar structures (Mansoori et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, acid-base behavior, and potential for forming complexes, can be partially understood from related research. For example, the work of Peng et al. (2016) on bis(benzimidazol-2-yl)pyridine demonstrates the complexation behavior and anion-transport properties in similar chemical structures (Peng et al., 2016).

properties

IUPAC Name

5-(6-methylimidazo[1,2-a]pyridin-2-yl)-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8(2)12-15-13(18-16-12)10-7-17-6-9(3)4-5-11(17)14-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWEVHWQLTCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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